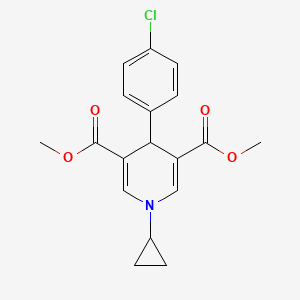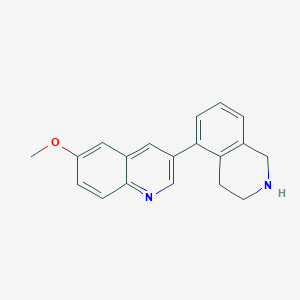
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one, also known as FPOP, is a novel diazepanone compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the GABA-A receptor, which is a major target for many anxiolytic and sedative drugs. This compound has also been investigated for its potential as a therapeutic agent for the treatment of anxiety, depression, and other neurological disorders.
作用機序
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one exerts its effects through binding to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety and sedation in animal models. This compound has also been shown to have anticonvulsant properties, making it a potential therapeutic agent for the treatment of epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on neurotransmitter systems in the brain, including the GABAergic, noradrenergic, and serotonergic systems. It has been shown to increase levels of GABA and decrease levels of glutamate, which may contribute to its anxiolytic and sedative effects. This compound has also been shown to decrease levels of norepinephrine and serotonin, which may contribute to its antidepressant effects.
実験室実験の利点と制限
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one has several advantages for use in lab experiments, including its high affinity for the GABA-A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects on other neurotransmitter systems.
将来の方向性
There are several future directions for research on 4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various neurological disorders, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
合成法
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl chloride and 3-fluoropropylamine to form 4-(4-fluorobenzyl)-1-(3-fluoropropyl)piperazine. This intermediate is then reacted with isopropyl chloroformate to produce this compound. The purity of this compound can be improved through recrystallization and column chromatography.
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(3-fluoropropyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c1-14(2)17-13-21(10-3-9-19)11-8-18(23)22(17)12-15-4-6-16(20)7-5-15/h4-7,14,17H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTVXIOAPYPCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5431250.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5431253.png)


![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5431273.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methoxyaniline](/img/structure/B5431283.png)
![N-(2,4-difluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5431292.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5431297.png)
![2-({5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5431298.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide](/img/structure/B5431304.png)
![N-[(1,3-dimethyl-3-pyrrolidinyl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5431311.png)
![2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5431316.png)
![2-(1-pyrrolidinylcarbonyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5431322.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5431344.png)